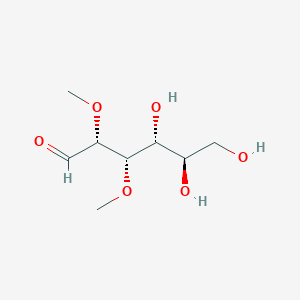
2,3-Di-O-methyl-D-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Di-O-methyl-D-glucose is a derivative of D-glucose, where the hydroxyl groups at the second and third positions are replaced by methoxy groupsThe molecular formula of this compound is C8H16O6, and it has a molecular weight of 208.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-O-methyl-D-glucose typically involves the methylation of D-glucose. One common method is the reaction of D-glucose with methyl iodide in the presence of a base such as silver oxide or sodium hydride. This reaction selectively methylates the hydroxyl groups at the second and third positions .
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2,3-Di-O-methyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halides or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学研究应用
2,3-Di-O-methyl-D-glucose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound serves as a substrate in studies of carbohydrate metabolism and transport.
Medicine: It is investigated for its potential role in drug delivery systems and as a diagnostic tool in imaging studies.
Industry: The compound is used in the production of biodegradable polymers and other materials .
作用机制
The mechanism of action of 2,3-Di-O-methyl-D-glucose involves its interaction with specific enzymes and transporters in biological systems. The methoxy groups at the second and third positions may influence its binding affinity and specificity. The compound can act as a competitive inhibitor of glucose transporters, affecting glucose uptake and metabolism .
相似化合物的比较
D-glucose: The parent compound with hydroxyl groups at all positions.
2,3,4,6-Tetra-O-methyl-D-glucose: A fully methylated derivative of D-glucose.
3-O-methyl-D-glucose: A derivative with a single methoxy group at the third position.
Uniqueness: 2,3-Di-O-methyl-D-glucose is unique due to its selective methylation at the second and third positions, which imparts distinct chemical and biological properties. This selective modification allows for specific interactions in biochemical pathways and makes it a valuable tool in research .
属性
CAS 编号 |
4261-27-2 |
|---|---|
分子式 |
C8H16O6 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O6/c1-13-6(4-10)8(14-2)7(12)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1 |
InChI 键 |
CPALRJNELRTQTO-ULAWRXDQSA-N |
手性 SMILES |
CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC |
规范 SMILES |
COC(C=O)C(C(C(CO)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



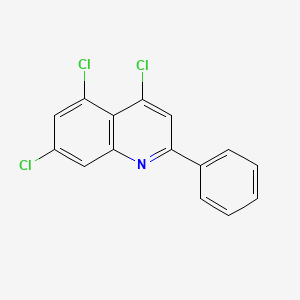
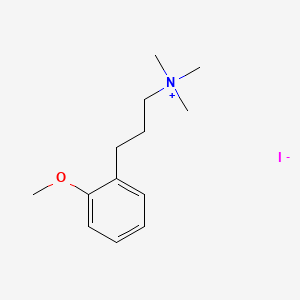

![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
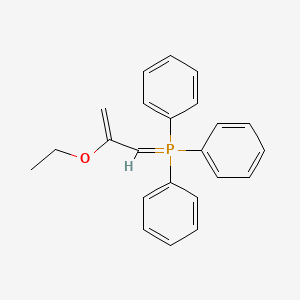
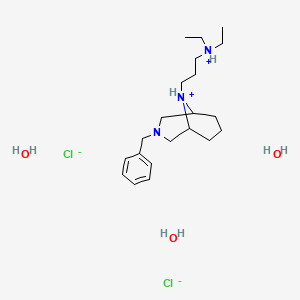
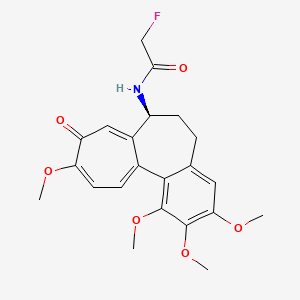
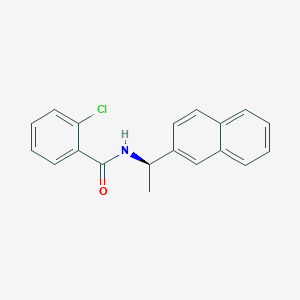
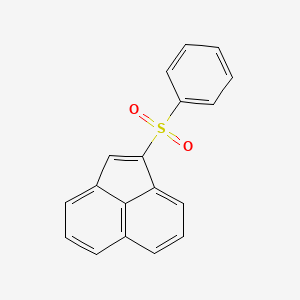
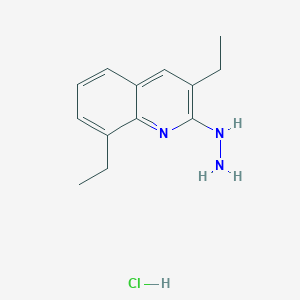

![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
